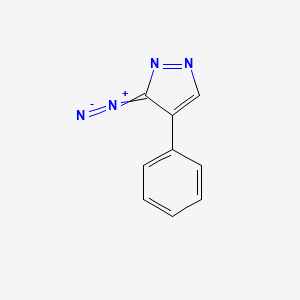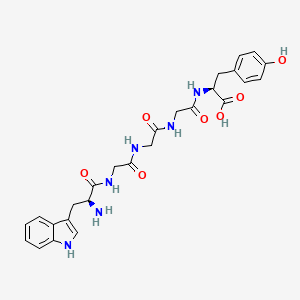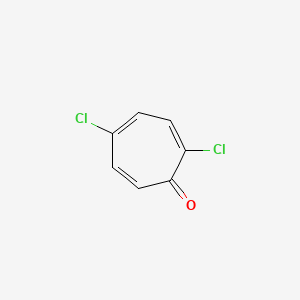
1,3-Bis(phenylsulfanyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core with two phenylsulfanyl groups attached at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with phenylsulfanyl reagents. One common method is the reaction of imidazolidin-2-one with diphenyl disulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
1,3-Bis(phenylsulfanyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidin-2-one.
Substitution: Various substituted imidazolidin-2-one derivatives.
科学研究应用
1,3-Bis(phenylsulfanyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Bis(phenylsulfanyl)imidazolidin-2-one involves its interaction with various molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imidazolidin-2-one core can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Imidazolidin-2-one: The parent compound without the phenylsulfanyl groups.
1,3-Dimethylimidazolidin-2-one: A similar compound with methyl groups instead of phenylsulfanyl groups.
1,3-Diphenylimidazolidin-2-one: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
1,3-Bis(phenylsulfanyl)imidazolidin-2-one is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
17796-96-2 |
|---|---|
分子式 |
C15H14N2OS2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
1,3-bis(phenylsulfanyl)imidazolidin-2-one |
InChI |
InChI=1S/C15H14N2OS2/c18-15-16(19-13-7-3-1-4-8-13)11-12-17(15)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
FGNOAUWDIRKJFH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1SC2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


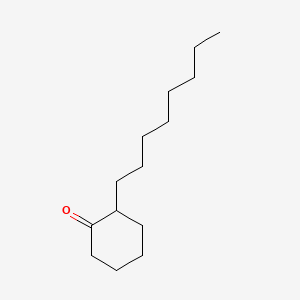




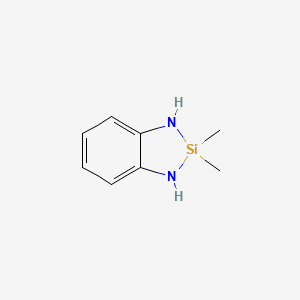
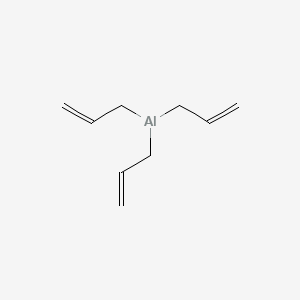
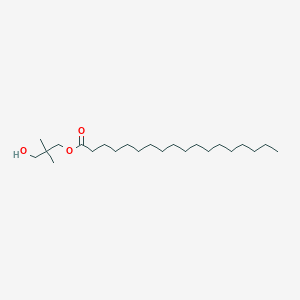
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


